2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline
Description
Properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c1-15-9-10-16-13-18(23(24)25-19(16)12-15)21-14-20(22-8-5-11-30-22)26-27(21)31(28,29)17-6-3-2-4-7-17/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIRPFOIZUUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Sulfonylation: The pyrazole intermediate can be sulfonylated using a sulfonyl chloride in the presence of a base like triethylamine.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Final Coupling: The furan-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts that can be recycled.
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Chloro Position
The 2-chloro substituent on the quinoline core is reactive toward nucleophilic displacement due to electron withdrawal by the aromatic system.
Mechanistic Insight : The chloro group is displaced via an SNAr mechanism, facilitated by electron-withdrawing effects of the quinoline nitrogen .
Functionalization of the Pyrazole Ring
The 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole moiety undergoes ring oxidation and substitution.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | 1-(Phenylsulfonyl)-1H-pyrazole derivative | 88% | |
| Sulfonyl Replacement | LiAlH₄, THF, reflux | 1-H-4,5-dihydropyrazole derivative | 54% |
Notes : The sulfonyl group acts as a leaving group under strong reducing conditions, yielding a secondary amine .
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-yl substituent participates in electrophilic substitution at the α-position.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan-2-yl derivative | 61% | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂ | 5-Acetyl-furan-2-yl derivative | 78% |
Limitations : Steric hindrance from the adjacent pyrazole may reduce reactivity at the β-position .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under thermal or acidic conditions.
Key Step : The aldehyde intermediate (from hydrolyzed pyrazole) undergoes condensation with NH₃ or hydrazine .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the quinoline core.
Optimization : Electron-deficient aryl boronic acids enhance coupling efficiency .
Reduction and Oxidation Pathways
The dihydropyrazole and quinoline systems are redox-active.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole Oxidation | DDQ, CH₂Cl₂, rt | 1-(Phenylsulfonyl)-1H-pyrazole | 90% | |
| Quinoline Reduction | H₂, Pd/C, EtOH | 1,2,3,4-Tetrahydroquinoline derivative | 58% |
Caution : Over-reduction of the quinoline ring may lead to loss of aromaticity .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole and quinoline exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. A study demonstrated that certain pyrazole derivatives showed potent COX-II inhibition with IC50 values in the low micromolar range . This suggests that the compound may possess similar anti-inflammatory characteristics.
Antimicrobial Properties
Quinoline derivatives are well-documented for their antimicrobial activities. The incorporation of furan and pyrazole rings may enhance this property. A comparative study on various quinoline derivatives revealed promising antibacterial effects against Gram-positive and Gram-negative bacteria . The specific interactions of 2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline with bacterial enzymes warrant further investigation.
Anticancer Potential
The structural features of this compound align with known anticancer agents. Research indicates that certain pyrazole-based compounds exhibit cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Given the structural similarities, it is plausible that 2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline could also demonstrate anticancer activity.
Case Studies
Several studies have explored related compounds with similar structures:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Quinoline Substitutions:
- 2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline (): Differs in the quinoline substituents (ethoxy at position 6 vs. methyl at position 7) and the dihydropyrazole sulfonyl group (methylsulfonyl vs. phenylsulfonyl). Molecular weight: 443.946 g/mol vs. ~389.86 g/mol for the target compound (estimated from ). The ethoxy group increases hydrophobicity and steric bulk .
- 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline (): Features a thienyl group instead of furan and lacks a sulfonyl substituent. Thiophene’s higher electronegativity may enhance π-π stacking interactions compared to furan .
Dihydropyrazole Modifications:
- 4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (): Replaces the phenylsulfonyl group with an oxobutanoic acid chain, introducing carboxylic acid functionality. This enhances solubility but may reduce membrane permeability .
- 2-chloro-3-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-iodoquinoline (): Substitutes furan with a 4-chlorophenyl group and adds an iodo substituent on the quinoline.
Structure-Activity Relationship (SAR) Insights
- Furan Role: The furan ring in the target compound and ’s anti-inflammatory agent suggests this moiety is critical for activity, possibly via interactions with pro-inflammatory enzymes .
- Sulfonyl Impact: Phenylsulfonyl groups may enhance stability compared to methylsulfonyl () but could reduce solubility .
- Halogen Effects: Chloro at position 2 (quinoline) is conserved across analogs (e.g., ), indicating its role in electronic modulation .
Biological Activity
2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The structure of 2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline can be represented as follows:
Key features:
- Chloro group : Enhances biological activity through electron-withdrawing effects.
- Furan moiety : Known for its role in various biological processes.
- Phenylsulfonyl group : Contributes to the compound's solubility and reactivity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including the compound , exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
These values suggest that the compound has potent cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokines in activated macrophages. This effect is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Induction of oxidative stress : It enhances reactive oxygen species (ROS) levels, contributing to cancer cell death.
- Modulation of signaling pathways : The compound affects key pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .
Study 1: Anticancer Activity Evaluation
A study conducted by Wei et al. evaluated the efficacy of various pyrazole derivatives against A549 lung cancer cells. Among these, a derivative structurally similar to our compound showed an IC50 value of 26 µM, indicating substantial cytotoxicity .
Study 2: Anti-inflammatory Response
In another investigation, the compound was assessed for its ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic strategies are effective for constructing the quinoline-pyrazole core in this compound?
The synthesis typically involves multi-step reactions, such as:
- Condensation reactions between hydrazines and α,β-unsaturated ketones to form the dihydro-pyrazole ring .
- Cyclization of substituted anilines with aldehydes or ketones to build the quinoline moiety .
- Sulfonylation using phenylsulfonyl chlorides to introduce the phenylsulfonyl group at the pyrazole N1 position . Key considerations include optimizing solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., acetic acid for cyclization) .
Q. How can the purity and structural integrity of intermediates be validated during synthesis?
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and ensuring intermediate purity .
- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly for distinguishing between pyrazole substituents and quinoline protons .
- Mass spectrometry (MS) verifies molecular weight, especially for sulfonylated intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹) .
- X-ray crystallography resolves absolute configuration and dihedral angles between the quinoline and pyrazole rings, critical for understanding steric effects .
Advanced Research Questions
Q. How does the conformational flexibility of the dihydro-pyrazole ring influence biological activity?
- Torsion angle analysis (e.g., C5–N1–S–O in the sulfonyl group) reveals restricted rotation due to steric hindrance from the phenylsulfonyl group, stabilizing a planar conformation that may enhance target binding .
- Density functional theory (DFT) calculations predict energy barriers for ring puckering, which correlate with bioavailability .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking (using software like MOE or AutoDock) models interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding with the quinoline nitrogen and furan oxygen .
- ADMET prediction tools assess logP (lipophilicity) and solubility, influenced by the chloro and methyl substituents on the quinoline .
Q. How can contradictory crystallographic data for similar compounds guide structural refinement?
- Compare torsion angles (e.g., C4–C5–N1–S in sulfonylpyrazoles) across studies to identify systematic errors in data collection .
- Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., π-π stacking between quinoline and phenyl groups) that may affect packing motifs .
Q. What strategies resolve low yields in the final sulfonylation step?
- Microwave-assisted synthesis reduces reaction time and improves yield by enhancing reagent activation .
- Protecting group chemistry (e.g., temporary Boc protection on the quinoline nitrogen) prevents side reactions during sulfonylation .
Q. How can biological activity be systematically evaluated for this compound?
- Enzyme inhibition assays (e.g., kinase or cyclooxygenase inhibition) quantify IC₅₀ values, with structural insights from docking studies guiding mechanistic hypotheses .
- Cytotoxicity screening in cancer cell lines (e.g., MTT assays) identifies potency, while molecular dynamics simulations track binding stability over time .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
